4-(2-Bromophenyl)-1,3-thiazole SMILES and InChI key
4-(2-Bromophenyl)-1,3-thiazole SMILES and InChI key
Technical Monograph: 4-(2-Bromophenyl)-1,3-thiazole
Executive Summary
4-(2-Bromophenyl)-1,3-thiazole (CAS 30216-49-0) is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of bioactive compounds.[1][2][3][4] Distinguished by the presence of an ortho-bromine atom on the phenyl ring, this molecule offers a unique steric and electronic profile compared to its para- and meta-substituted isomers. The bromine handle facilitates further functionalization via palladium-catalyzed cross-coupling reactions, making it a valuable building block for kinase inhibitors, antifungal agents, and advanced agrochemicals. This guide provides a definitive technical analysis of its identity, synthesis, and application logic.
Part 1: Chemical Identity & Digital Representation
Precise digital identification is paramount for database integration and cheminformatics workflows. The following identifiers are verified for the specific ortho-isomer.
| Identifier Type | String / Value | Technical Note |
| CAS Number | 30216-49-0 | Unique registry number for the 2-bromo isomer. |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CSC=N2)Br | Defines the connectivity: Thiazole C4 attached to Phenyl C1; Bromine at Phenyl C2.[4][5][6] |
| Isomeric SMILES | c1ccc(c(c1)Br)c2cscn2 | Aromatic representation preferred for modeling.[4] |
| InChI String | InChI=1S/C9H6BrNS/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H | Standard IUPAC International Chemical Identifier. |
| InChI Key | ZFMNKQKZWGAYGX-UHFFFAOYSA-N | Hashed fixed-length version of the InChI for database indexing. |
| Molecular Formula | C₉H₆BrNS | Exact Mass: 238.9404 Da |
| Molecular Weight | 240.12 g/mol | Average mass. |
Part 2: Structural Analysis & Physicochemical Profile
The 4-(2-bromophenyl)-1,3-thiazole scaffold exhibits distinct properties driven by the ortho-substitution pattern.
1. Steric Torsion & Conformation: Unlike the planar para-isomer, the ortho-bromine atom induces significant steric clash with the thiazole ring (specifically the H-5 or the lone pair on N-3 depending on rotation). This forces the phenyl and thiazole rings to twist out of coplanarity.
-
Consequence: Reduced
-conjugation between the rings compared to the para-isomer. This alters the UV-Vis absorption maximum and modifies the electronic density available for electrophilic aromatic substitution.
2. Reactivity Profile:
-
C-Br Bond: Highly activated for oxidative addition to Pd(0) due to the electron-withdrawing nature of the adjacent thiazole ring.
-
Thiazole C-2 Position: The most acidic proton (pKa ~29 in DMSO) allows for lithiation and subsequent electrophilic trapping (e.g., formylation, carboxylation).
-
Thiazole C-5 Position: Susceptible to electrophilic aromatic substitution (halogenation, nitration), though less so than the phenyl ring.
3. Physicochemical Data:
| Property | Value | Source/Method |
| Physical State | Liquid / Low-melting solid | Sigma-Aldrich [1] |
| Boiling Point | ~364 °C (Predicted) | ACD/Labs |
| LogP | 3.3 (Predicted) | Lipophilic, suitable for CNS penetration models. |
| pKa (Conjugate Acid) | ~2.5 (Thiazole N) | Weakly basic nitrogen. |
Part 3: Synthetic Pathways
Two primary methodologies are employed: the classic Hantzsch Thiazole Synthesis for de novo ring construction, and Suzuki-Miyaura Cross-Coupling for modular assembly.
Method A: Hantzsch Thiazole Synthesis (De Novo)
This is the most atom-economical route for large-scale preparation. It involves the condensation of an
-
Precursor: 2-Bromo-1-(2-bromophenyl)ethan-1-one (derived from 2'-bromoacetophenone).
-
Reagent: Thioformamide (generated in situ from formamide/P₂S₅) or use of thiourea followed by deamination.
Protocol (Thioformamide Route):
-
Reagent Prep: Dissolve 2-bromo-1-(2-bromophenyl)ethan-1-one (1.0 eq) in absolute ethanol.
-
Cyclization: Add thioformamide (1.2 eq) or phosphorus pentasulfide (0.5 eq) + formamide.
-
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Cool to RT. Neutralize with saturated NaHCO₃ to pH 8. Extract with DCM.
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Method B: Suzuki-Miyaura Coupling (Modular)
Preferred in medicinal chemistry for late-stage diversification.
-
Coupling Partners: 4-Bromothiazole + (2-Bromophenyl)boronic acid.
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: Na₂CO₃ or K₃PO₄.
Diagram: Synthetic Logic Flow
Caption: Dual synthetic pathways for 4-(2-bromophenyl)-1,3-thiazole: Hantzsch cyclization (blue) and Suzuki cross-coupling (green).
Part 4: Functionalization & Reactivity
The utility of this scaffold lies in its ability to undergo orthogonal functionalization. The bromine atom serves as a "handle" for installing complex substituents.
Key Transformations:
-
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl derivatives (potential kinase inhibitors).
-
Heck Reaction: Coupling with acrylates to extend the carbon skeleton.
-
Lithiation: Halogen-lithium exchange at the phenyl ring (using n-BuLi at -78°C) allows reaction with electrophiles (aldehydes, ketones) without disturbing the thiazole ring.
Diagram: Reactivity & SAR Logic
Caption: Orthogonal reactivity map highlighting the C-Br handle for cross-coupling and the Thiazole C-2 for direct functionalization.
Part 5: Applications in Drug Discovery
The 4-phenylthiazole motif is a privileged structure in medicinal chemistry. The ortho-bromo derivative is specifically valuable for:
-
Conformational Locking: The bulky bromine atom restricts rotation around the phenyl-thiazole bond, potentially locking the molecule in a bioactive conformation that fits specific enzyme pockets (e.g., ATP binding sites of kinases).
-
Fragment-Based Drug Design (FBDD): The low molecular weight (240 Da) and presence of a synthetic handle make it an ideal "fragment" for screening libraries.
-
Bioisosterism: The thiazole ring serves as a bioisostere for pyridine or imidazole, often improving metabolic stability or lipophilicity.
Safety & Handling (SDS Summary):
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.
References
-
PubChem. (2025).[7] Compound Summary for CAS 30216-49-0. National Center for Biotechnology Information. Retrieved from [Link]
-
Hantzsch, A. (1887).[8] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational chemistry).[8]
Sources
- 1. 2-Amino-4-(4-bromophenyl)thiazole | 2103-94-8 [chemicalbook.com]
- 2. 66646-11-5,Thieno[3,2-d]thiazol-2-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-(3-bromophenyl)-1,3-thiazole (C9H6BrNS) [pubchemlite.lcsb.uni.lu]
- 5. Compound 4-(4-bromophenyl)-4'-(4-ethylphenyl)-2,2'-bi-1,3-thiazole - Chemdiv [chemdiv.com]
- 6. Compound 4-(4-bromophenyl)-4'-(4-ethylphenyl)-2,2'-bi-1,3-thiazole - Chemdiv [chemdiv.com]
- 7. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone | C16H12BrN3O | CID 52941129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
